molecular formula C13H16N2O2S2 B2520843 2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide CAS No. 852453-13-5

2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B2520843
CAS No.: 852453-13-5
M. Wt: 296.4
InChI Key: SDACHYDHZMAMCE-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Catalysts and Solvents: The use of appropriate catalysts and solvents can enhance the reaction rate and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in research to understand its effects on various biological pathways and targets.

    Industrial Applications: It is used as an intermediate in the synthesis of other bioactive molecules and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylthiazole: Lacks the sulfonamide group but shares the thiazole ring structure.

    N-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the thiazole ring.

    2-methyl-1,3-thiazole-4-ylmethylamine: Contains the thiazole ring and methyl group but lacks the sulfonamide linkage.

Uniqueness

2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is unique due to the combination of the thiazole ring and the sulfonamide group, which imparts distinct biological activities and chemical reactivity. This combination allows for versatile applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-9-4-5-13(10(2)6-9)19(16,17)14-7-12-8-18-11(3)15-12/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDACHYDHZMAMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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